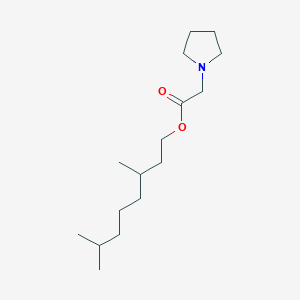
3,7-dimethyloctyl 1-pyrrolidinylacetate
Übersicht
Beschreibung
3,7-dimethyloctyl 1-pyrrolidinylacetate, also known as DMAA or 1,3-dimethylamylamine, is a synthetic compound that has been widely used in dietary supplements and pre-workout formulations. DMAA is a sympathomimetic drug that stimulates the central nervous system, increases heart rate, and enhances athletic performance. Despite its popularity, DMAA has been banned in several countries due to safety concerns.
Wirkmechanismus
3,7-dimethyloctyl 1-pyrrolidinylacetate works by stimulating the release of norepinephrine and dopamine in the brain. This leads to increased alertness, focus, and energy. 3,7-dimethyloctyl 1-pyrrolidinylacetate also acts as a vasoconstrictor, which can increase blood pressure and heart rate.
Biochemical and physiological effects:
3,7-dimethyloctyl 1-pyrrolidinylacetate has been shown to increase heart rate, blood pressure, and respiratory rate. It can also cause vasoconstriction, which can reduce blood flow to organs and tissues. 3,7-dimethyloctyl 1-pyrrolidinylacetate has been associated with adverse effects such as heart attack, stroke, and death. In addition, 3,7-dimethyloctyl 1-pyrrolidinylacetate has been shown to have potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
3,7-dimethyloctyl 1-pyrrolidinylacetate has been used in laboratory experiments to study its effects on the central nervous system and cardiovascular system. 3,7-dimethyloctyl 1-pyrrolidinylacetate can be used as a tool to study the mechanisms of action of sympathomimetic drugs. However, the safety and ethical concerns associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use limit its application in laboratory experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored regarding 3,7-dimethyloctyl 1-pyrrolidinylacetate. One area of research could focus on developing safer and more effective performance-enhancing drugs. Another area of research could focus on developing alternative weight loss supplements that do not have the adverse effects associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate. Finally, more research is needed to fully understand the mechanisms of action and potential risks associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use.
Synthesemethoden
3,7-dimethyloctyl 1-pyrrolidinylacetate can be synthesized by reacting 4-methylhexan-2-one with hydroxylamine hydrochloride and sodium hydroxide. The resulting product is then reacted with acetic anhydride to form 3,7-dimethyloctyl 1-pyrrolidinylacetate. The synthesis of 3,7-dimethyloctyl 1-pyrrolidinylacetate is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3,7-dimethyloctyl 1-pyrrolidinylacetate has been studied for its potential as a performance-enhancing drug in athletes. Studies have shown that 3,7-dimethyloctyl 1-pyrrolidinylacetate can improve endurance, strength, and power output. 3,7-dimethyloctyl 1-pyrrolidinylacetate has also been studied for its potential as a weight loss supplement. However, the safety and efficacy of 3,7-dimethyloctyl 1-pyrrolidinylacetate have been questioned, and many studies have reported adverse effects associated with 3,7-dimethyloctyl 1-pyrrolidinylacetate use.
Eigenschaften
IUPAC Name |
3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2/c1-14(2)7-6-8-15(3)9-12-19-16(18)13-17-10-4-5-11-17/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHONZLMSQQDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387078 | |
| Record name | 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,7-Dimethyloctyl 2-pyrrolidin-1-ylacetate | |
CAS RN |
5995-61-9 | |
| Record name | 3,7-dimethyloctyl 2-pyrrolidin-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)
![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)





![1-ethyl-4-{3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5220037.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)